2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine

Beschreibung

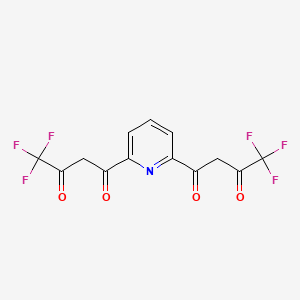

2,6-Bis(4,4,4-Trifluoro-2,4-dioxybutyl)pyridine is a pyridine derivative featuring two trifluoromethyl-containing dioxybutyl substituents at the 2- and 6-positions of the pyridine ring. The trifluoromethyl groups impart high electronegativity, thermal stability, and chemical resistance, while the dioxybutyl chains enhance solubility in polar organic solvents. This compound is hypothesized to exhibit unique electronic and steric properties, making it suitable for applications in catalysis, material science, and bioactivity studies.

Eigenschaften

Molekularformel |

C13H7F6NO4 |

|---|---|

Molekulargewicht |

355.19 g/mol |

IUPAC-Name |

4,4,4-trifluoro-1-[6-(4,4,4-trifluoro-3-oxobutanoyl)pyridin-2-yl]butane-1,3-dione |

InChI |

InChI=1S/C13H7F6NO4/c14-12(15,16)10(23)4-8(21)6-2-1-3-7(20-6)9(22)5-11(24)13(17,18)19/h1-3H,4-5H2 |

InChI-Schlüssel |

IAVKBGWGYNVYCO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC(=C1)C(=O)CC(=O)C(F)(F)F)C(=O)CC(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are critical for achieving high yields and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may require the use of nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Wissenschaftliche Forschungsanwendungen

2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings

Wirkmechanismus

The mechanism of action of 2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with electron-rich sites on proteins and other biomolecules, leading to changes in their activity and function. The compound can also participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, which further contribute to its biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical and Chemical Properties

A critical factor in the behavior of pyridine derivatives is the nature of their substituents. Below is a comparative analysis of key compounds:

Key Observations :

Biologische Aktivität

2,6-bis(4,4,4-Trifluoro-2-4-dioxybutyl)pyridine is a compound characterized by its unique molecular structure, featuring a pyridine ring with trifluoroalkyl ether substituents. This compound has garnered attention for its potential biological activities, particularly in pharmacological and chemical applications.

- Molecular Formula : C₁₃H₇F₆NO₄

- Molecular Weight : 355.20 g/mol

- CAS Number : 216299-25-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroalkyl groups enhance lipophilicity, facilitating membrane penetration and interaction with cellular components. This compound may exhibit activities such as enzyme inhibition or receptor modulation.

Biological Activity Overview

Research indicates that this compound demonstrates several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : There is evidence indicating that this compound can inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation or cancer progression.

Antimicrobial Activity Study

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

Antioxidant Activity Assessment

In vitro assays measuring DPPH radical scavenging activity revealed that the compound exhibited a dose-dependent response:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Enzyme Inhibition Study

Research focusing on the inhibition of cyclooxygenase (COX) enzymes showed that the compound could inhibit COX-1 and COX-2 with IC50 values of 40 µM and 25 µM respectively. This suggests potential anti-inflammatory applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.